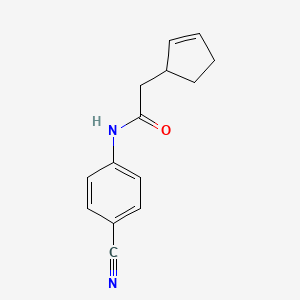
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide is a novel compound that has gained attention in the scientific community due to its potential application in various fields. This compound is a derivative of isoquinoline and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins involved in inflammation, cancer, and viral replication. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication. In addition, it has been studied for its potential neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide in lab experiments include its high purity, good yield, and potential application in various fields of scientific research. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide. These include further studies on its mechanism of action, potential side effects, and pharmacokinetics. In addition, it can be studied for its potential use in combination with other drugs for the treatment of various diseases. Further research can also be conducted on its potential application in other fields such as agriculture and environmental science.
In conclusion, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide is a novel compound that has shown promising results in scientific research. It has potential applications in various fields and can be studied further for its potential use in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide involves the reaction of cyclopropylamine with 2-acetylisoquinoline in the presence of acetic anhydride. The reaction takes place under reflux conditions, and the product is obtained after purification by column chromatography. This method has been reported to yield the desired product in good yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide has been studied for its potential application in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(19)18-9-8-12-4-2-3-5-14(12)15(18)10-16(20)17-13-6-7-13/h2-5,8-9,13,15H,6-7,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUAEAGZODQGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenoxy)-3-[furan-2-ylmethyl(methyl)amino]propan-2-ol](/img/structure/B7514123.png)
![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)


![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)



![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)


![N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B7514209.png)